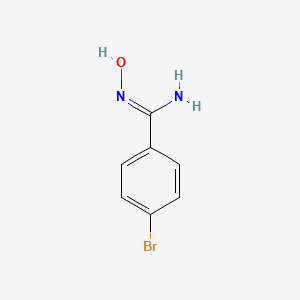

4-Bromobenzamidoxime

Beschreibung

The exact mass of the compound 4-bromo-N'-hydroxybenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromobenzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69113-23-1 |

|---|---|

Molekularformel |

C7H7BrN2O |

Molekulargewicht |

215.05 g/mol |

IUPAC-Name |

4-bromo-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI-Schlüssel |

KCHIZOZPSSURRB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Isomerische SMILES |

C1=CC(=CC=C1/C(=N\O)/N)Br |

Kanonische SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Bromobenzamidoxime (CAS 19227-14-6): A Bifunctional Scaffold for Advanced Pharmacophore Design

Executive Summary

In modern medicinal chemistry, the rapid assembly of metabolically stable bioisosteres is critical for optimizing the pharmacokinetic properties of drug candidates. 4-Bromobenzamidoxime (CAS 19227-14-6) serves as a highly versatile, bifunctional building block. It features a nucleophilic amidoxime moiety—primed for the construction of 1,2,4-oxadiazole heterocycles—and an orthogonal aryl bromide handle that enables downstream palladium-catalyzed diversification. This technical guide provides an in-depth analysis of its physicochemical profiling, mechanistic pathways, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling & Safety Parameters

Before integrating 4-Bromobenzamidoxime into high-throughput screening libraries or scale-up synthesis, establishing a rigorous baseline of its physical properties and handling requirements is essential to ensure reproducibility and laboratory safety.

Table 1: Quantitative Physicochemical & Safety Data

| Parameter | Specification |

| CAS Number | 19227-14-6 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Physical Form | Solid |

| Purity Standard | ≥ 98% |

| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature |

| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Mechanistic Role in Medicinal Chemistry

The strategic value of 4-Bromobenzamidoxime lies in its dual, orthogonal reactivity.

-

The Amidoxime Moiety (N'-hydroxycarboximidamide): This functional group acts as an ambidentate nucleophile. Upon reaction with activated electrophiles (such as acyl chlorides, anhydrides, or activated carboxylic acids), it undergoes O-acylation to form an O-acylamidoxime intermediate[1]. Subsequent thermal cyclodehydration yields a 1,2,4-oxadiazole ring, a robust bioisostere for esters and amides that resists enzymatic hydrolysis in vivo[2].

-

The Aryl Bromide Handle: Because the carbon-bromine bond remains inert during the relatively mild acylation and cyclization steps, the resulting 3-(4-bromophenyl)-1,2,4-oxadiazole retains the halogen. This provides an essential anchor for downstream palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to synthesize extended biaryl or heteroaryl systems[3].

Mechanistic pathway of 1,2,4-oxadiazole formation via O-acylamidoxime intermediate.

Experimental Protocols: 1,2,4-Oxadiazole Generation

The following methodologies detail the conversion of 4-Bromobenzamidoxime into functionalized 1,2,4-oxadiazoles. Each protocol is designed as a self-validating system, ensuring that causality between the reagents and the analytical outputs is clearly defined.

Protocol A: One-Pot Synthesis via Acetic Anhydride

This method utilizes acetic anhydride as both the acylating agent and the dehydrating medium. It is optimal for generating 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole[1].

Causality & Logic: Heating the amidoxime in neat acetic anhydride rapidly drives the initial O-acetylation. The elevated temperature subsequently provides the thermodynamic energy required to eliminate a molecule of water (cyclodehydration), closing the five-membered heterocycle in a single continuous operation[1].

Step-by-Step Methodology:

-

Charge a dry, round-bottom flask with 1.0 equivalent of 4-Bromobenzamidoxime.

-

Add 5.0 equivalents of acetic anhydride (acting as both reagent and solvent).

-

Heat the reaction mixture to reflux (approx. 130–140 °C) for 3 to 5 minutes until complete dissolution and reaction[1].

-

Allow the mixture to cool to room temperature, then quench by pouring over crushed ice to precipitate the product.

-

Filter the resulting solid under vacuum and wash with cold distilled water.

-

Recrystallize from an ethanol/water mixture to achieve >98% purity.

Self-Validation & Quality Control:

-

In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The highly polar amidoxime starting material will have a significantly lower Retention Factor (

) compared to the non-polar cyclized oxadiazole product. -

Analytical Confirmation: Analyze the isolated product via

H NMR (in DMSO-d₆). The complete disappearance of the broad N-H and O-H signals (typically observed between 6.0 and 9.5 ppm in the starting material) definitively confirms successful cyclodehydration.

Protocol B: DCC/HOBt Mediated Coupling for Diverse Libraries

When synthesizing libraries with diverse C5 substituents, coupling 4-Bromobenzamidoxime with various carboxylic acids is required. This is achieved using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)[2].

Step-by-step experimental workflow for DCC/HOBt mediated oxadiazole synthesis.

Causality & Logic: DCC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to rapidly convert this into a reactive HOBt-ester, preventing side reactions (such as N-acylurea formation). The amidoxime then attacks the HOBt-ester at room temperature. Subsequent heating drives the ring closure[2].

Step-by-Step Methodology:

-

Dissolve 1.0 equivalent of the desired carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

-

Add 1.1 equivalents of HOBt and 1.1 equivalents of DCC. Stir at room temperature for 30 minutes to form the active ester[2].

-

Add 1.0 equivalent of 4-Bromobenzamidoxime to the mixture and stir for 2 hours at room temperature to ensure complete O-acylation.

-

Heat the reaction mixture to 100–120 °C for 4–6 hours to induce thermal cyclodehydration.

-

Cool the mixture to room temperature. Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Self-Validation & Quality Control:

-

In-Process Control: The visual formation of a white precipitate (DCU) during Step 2 serves as a positive indicator that the carboxylic acid activation is proceeding correctly.

-

Analytical Confirmation: Perform LC-MS analysis on the final purified compound. The mass spectrum must show the exact mass of the target 3,5-disubstituted-1,2,4-oxadiazole. Crucially, the isotopic pattern of the molecular ion peak must display the characteristic 1:1 ratio of [M]⁺ and [M+2]⁺ peaks, validating that the bromine atom has remained intact throughout the thermal cycling.

Downstream Functionalization: Palladium-Catalyzed Cross-Coupling

Once the 1,2,4-oxadiazole core is established, the preserved aryl bromide becomes the focal point for structural extension. For instance, Stille cross-coupling can be employed to synthesize complex bis-aryl diamidoxime compounds[3].

By reacting the brominated oxadiazole intermediate with a trialkylstannane derivative (e.g., 2,5-bis(tri-n-butylstannyl)furan) in the presence of a palladium catalyst (such as Pd(PPh₃)₄) in refluxing dioxane, researchers can generate highly conjugated, multi-ring systems[3]. These extended architectures have demonstrated significant efficacy in medicinal chemistry, particularly as DNA minor groove binders and antiprotozoal agents[3].

References

-

MilliporeSigma. "4-Bromo-N-hydroxybenzimidamide | 19227-14-6". Source: sigmaaldrich.com. URL:

-

Univerzita Karlova. "Amidoximes as intermediates for the synthesis of potential drugs". Source: cuni.cz. URL: 1

-

Research Journal of Pharmacy and Technology (RJPT). "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review". Source: rjptonline.org. URL: 2

-

Google Patents. "US7071338B2 - Process for the synthesis of bis-aryl diamidoxime compounds". Source: google.com. URL: 3

Sources

An In-Depth Technical Guide to 4-Bromobenzamidoxime: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical functionalities available to researchers, the amidoxime group stands out for its unique electronic properties and versatile reactivity. 4-Bromobenzamidoxime, in particular, emerges as a compound of significant interest. It combines the amidoxime moiety with a brominated aromatic ring, a common feature in pharmacologically active molecules, offering a scaffold ripe for derivatization and incorporation into complex drug candidates.

This technical guide provides an in-depth exploration of 4-Bromobenzamidoxime, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and characterization, and illuminate its critical role as a versatile building block in contemporary drug discovery programs. The narrative emphasizes the causality behind experimental choices, ensuring that the presented methodologies are not merely recipes but self-validating systems grounded in robust chemical principles.

Core Physicochemical and Structural Properties

4-Bromobenzamidoxime, also known by its systematic name 4-bromo-N'-hydroxybenzenecarboximidamide, is a crystalline solid at ambient temperature. Its core structure consists of a para-substituted bromophenyl ring attached to a carboximidamide group where the nitrogen of the imine is hydroxylated.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.05 g/mol | |

| CAS Number | 19227-14-6 | |

| Appearance | Solid | |

| Boiling Point | 142-144 °C | |

| InChI Key | RUKWLUVOKHKIIY-UHFFFAOYSA-N |

Synthesis of 4-Bromobenzamidoxime

The most direct and widely adopted method for the synthesis of aryl amidoximes is the addition of hydroxylamine to the corresponding nitrile.[1] This reaction provides a high-yielding and straightforward route to 4-Bromobenzamidoxime from its readily available precursor, 4-bromobenzonitrile.

Synthetic Workflow

The conversion of the nitrile to the amidoxime is a nucleophilic addition reaction. The hydroxylamine, typically used as its hydrochloride salt, is deprotonated in situ by a base to generate the free, more nucleophilic hydroxylamine, which then attacks the electrophilic carbon of the nitrile group.

Caption: Synthetic workflow for 4-Bromobenzamidoxime.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[2]

Objective: To synthesize 4-Bromobenzamidoxime from 4-bromobenzonitrile.

Materials:

-

4-Bromobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (5.72 g, 82.4 mmol, 1.5 eq), and 100 mL of 95% ethanol.

-

Base Addition: To the stirring suspension, add sodium bicarbonate (6.92 g, 82.4 mmol, 1.5 eq) portion-wise. Causality Note: The base is crucial for neutralizing the HCl salt and generating free hydroxylamine, the active nucleophile. An excess ensures the reaction proceeds to completion.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting nitrile), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 300 mL of cold deionized water with stirring. A white precipitate of 4-Bromobenzamidoxime should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight. The final product should be a white crystalline solid.

Spectroscopic Characterization and Validation

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following data are predicted for a standard NMR analysis in a solvent like DMSO-d₆.

Predicted ¹H-NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.60 | Singlet | 1H | -OH | The hydroxyl proton of the oxime is typically a broad singlet at a downfield shift. |

| ~7.65 | Doublet | 2H | Ar-H (ortho to -Br) | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. |

| ~7.55 | Doublet | 2H | Ar-H (ortho to -C(NOH)NH₂) | Aromatic protons ortho to the amidoxime group. |

| ~5.80 | Singlet (broad) | 2H | -NH₂ | The amino protons are typically a broad singlet and can exchange with D₂O. |

Predicted ¹³C-NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C=N | The imine carbon of the amidoxime group is significantly downfield. |

| ~132.0 | Ar-C (para to -C(NOH)NH₂) | The carbon atom bearing the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would suggest.[6] |

| ~131.5 | Ar-CH (ortho to -Br) | Aromatic CH carbons adjacent to the bromine. |

| ~129.0 | Ar-CH (ortho to -C(NOH)NH₂) | Aromatic CH carbons adjacent to the amidoxime group. |

| ~124.0 | Ar-C (ipso to -C(NOH)NH₂) | The ipso-carbon attached to the amidoxime group. |

Predicted Infrared (IR) Spectroscopic Data

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3350 | Strong, Broad | O-H stretch | Characteristic broad absorption for the hydroxyl group of the oxime. |

| 3300 - 3100 | Medium | N-H stretch | Asymmetric and symmetric stretching of the primary amine group. |

| ~1650 | Strong | C=N stretch | The carbon-nitrogen double bond of the imine functionality. |

| 1600, 1480 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~950 | Medium | N-O stretch | Characteristic stretch for the oxime N-O bond. |

| ~1070 | Strong | C-Br stretch | Aromatic carbon-bromine bond stretch. |

Predicted Mass Spectrometry (MS) Data

Predicted MS Data (Electron Ionization, EI):

| m/z | Relative Intensity | Assignment | Rationale |

| 216 / 214 | ~1:1 | [M+2]⁺ / [M]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7][8] |

| 199 / 197 | Variable | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 185 / 183 | Variable | [BrC₆H₄C≡N]⁺ | Fragmentation leading to the 4-bromobenzonitrile radical cation. |

| 156 / 154 | Variable | [C₆H₄Br]⁺ | Loss of the amidoxime side chain, resulting in the bromophenyl cation. |

| 76 | Variable | [C₆H₄]⁺ | Loss of bromine from the bromophenyl cation. |

Standard Protocol for Spectroscopic Validation

Objective: To acquire ¹H-NMR, ¹³C-NMR, IR, and MS data to confirm the structure and purity of synthesized 4-Bromobenzamidoxime.

Methodology:

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Use standard pulse programs. Data analysis should focus on chemical shifts, integration, and coupling patterns to confirm the predicted structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the presence of key functional group absorptions as detailed in the predicted data table.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Use Electron Ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion cluster (M⁺ and M+2) to confirm the molecular weight and the presence of bromine.[8]

-

Interpret the fragmentation pattern to further validate the structure.

-

Applications in Drug Discovery and Medicinal Chemistry

4-Bromobenzamidoxime is not merely a chemical curiosity; it is a strategic building block with profound applications in the design and synthesis of therapeutic agents. Its utility stems from two key features: its role as a versatile synthon for constructing medicinally important heterocycles and its function as a bioisostere for the carboxylic acid group.

Precursor for 1,2,4-Oxadiazole Synthesis

Amidoximes are the cornerstone for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles frequently found in biologically active compounds. The reaction of an amidoxime with a carboxylic acid derivative (such as an acid chloride or an ester) followed by cyclodehydration yields the 1,2,4-oxadiazole ring.

Caption: Synthesis of 1,2,4-oxadiazoles from 4-Bromobenzamidoxime.

This transformation is invaluable in drug discovery, as the 1,2,4-oxadiazole ring is a stable, non-hydrolyzable scaffold that can position substituents in specific vectors, making it an excellent core for structure-activity relationship (SAR) studies. Benzamide and bromophenyl-containing structures have been explored as scaffolds for various therapeutic targets, including kinase inhibitors.[9][10]

Amidoxime as a Carboxylic Acid Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of lead optimization in drug development.[11] The amidoxime group is recognized as a non-classical bioisostere of the carboxylic acid group.

Caption: Bioisosteric relationship between carboxylic acid and amidoxime.

Carboxylic acids are common in drug molecules but can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Replacing a carboxylic acid with an amidoxime can:

-

Improve Lipophilicity: By replacing an ionizable group with a largely neutral one, cell membrane permeability can be enhanced.

-

Modulate Acidity: Amidoximes are significantly less acidic than carboxylic acids, which can alter target binding and reduce off-target effects related to acidity.

-

Serve as a Prodrug: Amidoximes can act as prodrugs for amidines, which are often the active form of the drug. This conversion can occur in vivo, providing a mechanism for controlled drug release.

The presence of the 4-bromo substituent on the phenyl ring further enhances the utility of this scaffold, providing a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

Safety and Handling

4-Bromobenzamidoxime should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always consult the latest Safety Data Sheet (SDS) before handling this compound. Engineering controls, such as a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, are mandatory.

Conclusion

4-Bromobenzamidoxime is a strategically important molecule that serves as more than just a chemical intermediate. Its well-defined synthesis, predictable chemical properties, and dual utility as both a versatile heterocyclic synthon and a valuable bioisostere make it a powerful tool for researchers in drug discovery. The ability to leverage this compound for the creation of 1,2,4-oxadiazoles and for the optimization of lead compounds provides a clear pathway for the development of novel therapeutics. This guide has provided the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of 4-Bromobenzamidoxime, empowering scientists to harness its full potential in their research endeavors.

References

-

An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Oduselu, G., Ajani, O. O., Ogunnupebi, T., Elebiju, O. F., Bodun, D., & Opebiyi, O. T. (2023). Synthesis, in silico and in vitro Antimicrobial Efficacy of some Amidoxime-Based Benzimidazole and Benzimidamide derivatives. RSC Medicinal Chemistry. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

Refaat, H. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103401. [Link]

-

Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (2004). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). The IR spectrum of BMS in a KBr pellet. Retrieved March 7, 2026, from [Link]

-

Altan, A., Çavuşoğlu, B. K., & Supuran, C. T. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 147–155. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved March 7, 2026, from [Link]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Yamasaki, T., & Amii, H. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968. [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

MilliporeSigma. (n.d.). 4-Bromobenzamidoxime. Retrieved March 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds, and explain why. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 4-Bromophenoxyacetic acid, TMS derivative. Retrieved March 7, 2026, from [Link]

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental (small spectrum) IR spectra of MM.OX complex[12]. Retrieved March 7, 2026, from [Link]

-

Kadam, P. R., Bodke, Y. D., Manjunatha, B., Pushpavathi, I., & Nippu, B. N. (2020). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

-

Spectroscopy Online. (2022, January 1). The Infrared Spectra of Polymers IV: Rubbers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 3. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. bmse000668 Benzamide at BMRB [bmrb.io]

Technical Deep Dive: Structural and Functional Divergence of 4-Bromobenzamidoxime and 4-Bromobenzamide

Executive Summary

In drug discovery and organic synthesis, the distinction between 4-Bromobenzamidoxime and 4-Bromobenzamide extends far beyond a single atom substitution. While both share the 4-bromophenyl scaffold, their functional groups—the amidoxime (

This guide analyzes the critical differences between these two compounds, focusing on:

-

Bioisosterism & Prodrug Design: The amidoxime as a bioreducible prodrug for amidines (via the mARC system).[1][2]

-

Spectroscopic Fingerprinting: How to definitively distinguish them using NMR and IR.

-

Synthetic Divergence: Protocols for generating either species from a common nitrile precursor.[2]

Structural & Physicochemical Analysis[3]

The core structural difference lies in the heteroatom substitution at the carbon center. The amide possesses a carbonyl oxygen, imparting significant resonance stability and hydrogen bond acceptor capability. The amidoxime replaces this with an oxime nitrogen and a hydroxyl group, introducing amphoteric character and a distinct hydrogen bonding array.

Table 1: Comparative Physicochemical Properties[2][4][5][6]

| Property | 4-Bromobenzamide | 4-Bromobenzamidoxime | Significance |

| Structure | Core functional group difference.[1][2] | ||

| CAS Number | 698-67-9 | 19227-14-6 | Unique identifiers for procurement. |

| Melting Point | 190–193 °C | 142–144 °C | Amide lattice energy is significantly higher due to strong H-bond networks.[2] |

| pKa (approx) | ~15 (Amide NH) | ~4.9 (Conjugate Acid)~12.4 (OH group) | Amidoximes are amphoteric; Amides are neutral/weakly acidic.[1][2] |

| LogP | ~1.6 - 1.8 | ~1.1 - 1.4 | Amidoximes are generally less lipophilic than parent nitriles but more permeable than charged amidines.[2] |

| H-Bond Donors | 1 (NH | 2 (NH | Amidoxime offers an additional donor site.[1][2] |

| Metabolic Fate | Hydrolysis (to Benzoic Acid) | Reduction (to Benzamidine) | Critical for prodrug strategies. |

Spectroscopic Characterization (The "How-To Distinguish")

Distinguishing these two compounds is a common analytical challenge. The following spectral markers are diagnostic.

Infrared (IR) Spectroscopy[1][2]

-

4-Bromobenzamide: Dominated by the strong Amide I band (C=O stretch) at 1650–1690 cm⁻¹ .[1][2]

-

4-Bromobenzamidoxime: Lacks the carbonyl peak.[2] Instead, look for the C=N stretch (weaker, ~1650–1660 cm⁻¹) and the diagnostic N-O stretch at 900–950 cm⁻¹ .[1] The OH stretch appears as a broad band at 3200–3500 cm⁻¹, often overlapping with NH stretches.

Proton NMR (¹H-NMR) in DMSO-d₆

This is the most reliable method for confirmation.[2]

-

4-Bromobenzamide:

-

4-Bromobenzamidoxime:

Synthetic Pathways & Experimental Protocols

Both compounds are synthesized from 4-Bromobenzonitrile , but the conditions dictate the product.

Diagram: Divergent Synthesis from Nitrile

Figure 1: Divergent synthetic pathways from 4-Bromobenzonitrile. Acidic/Basic hydrolysis yields the amide, while nucleophilic addition of hydroxylamine yields the amidoxime.

Experimental Protocol: Synthesis of 4-Bromobenzamidoxime

Objective: Selective formation of the amidoxime without hydrolysis to the amide.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH[1][2][3][4]·HCl) (12 mmol, 0.83 g)[1][2]

-

Sodium Carbonate (Na₂CO₃) (12 mmol, 1.27 g) or Triethylamine[1][2]

-

Ethanol (20 mL)

-

Water (10 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride in water (10 mL). Add Sodium Carbonate slowly to neutralize (evolution of CO₂).[2]

-

Addition: Add 4-Bromobenzonitrile dissolved in Ethanol (20 mL) to the aqueous hydroxylamine solution.

-

Reaction: Reflux the mixture at 70–80°C for 4–6 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).[2] The nitrile (Rf ~0.[1][2]8) will disappear, and the amidoxime (Rf ~0.[2]3) will appear.[2]

-

Workup: Cool the reaction to room temperature. Remove ethanol under reduced pressure.

-

Isolation: Add cold water (30 mL). The product usually precipitates as a white solid. Filter the solid.[5]

-

Note: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water or Chloroform if necessary.

-

Yield: Typical yields are 75–90%.[2]

-

Validation: Check MP (Target: 142–144°C) and IR (Absence of C≡N peak at 2220 cm⁻¹).

Reactivity & Metabolic Fate (The "Why It Matters")

The most critical distinction for drug development is the metabolic stability.

-

4-Bromobenzamide: A stable scaffold often used as a final pharmacophore.[2] In vivo, it is primarily metabolized via hydrolysis to 4-Bromobenzoic acid by amidases.

-

4-Bromobenzamidoxime: A prodrug .[2] It is metabolically unstable and is reduced in vivo to 4-Bromobenzamidine .[2] This reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.[1][2][6][7][8][9][10] This strategy is used to deliver highly basic amidines (which have poor oral bioavailability) across membranes in the neutral amidoxime form.[1][2]

Diagram: Metabolic Divergence[2]

Figure 2: Metabolic pathways.[1][2] The amidoxime is reduced to the amidine by mARC, whereas the amide is hydrolyzed to the acid.

References

-

Synthesis & Properties: Sigma-Aldrich / Merck. "4-Bromobenzamidoxime Product Specification."[2] Link[2]

-

mARC Enzyme System: Ott, G. et al.[2] "The mitochondrial amidoxime reducing component (mARC)."[1][2][6][7][9][10] Journal of Biological Chemistry, 2023.[2][10] Link

-

Amidoxime Prodrugs: Clement, B. "Reduction of N-hydroxylated compounds: enzymes, mechanisms and applications."[2] Drug Metabolism Reviews, 2002.[2]

-

NMR Data Reference: ChemicalBook. "4-Bromobenzamide NMR Spectrum." Link

-

pKa Studies: Mehio, N. et al. "Discovery of Benzamidoxime as PD-L1 Ligand."[2] International Journal of Molecular Sciences, 2023. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-THIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Read by QxMD [qxmd.com]

Solubility and Physicochemical Profiling of 4-Bromobenzamidoxime in Organic Solvents

Executive Summary

4-Bromobenzamidoxime (CAS 19227-14-6)[1] is a highly versatile synthetic intermediate, predominantly utilized in the construction of 1,2,4-oxadiazole heterocycles. These heterocycles serve as critical bioisosteres for esters and amides in medicinal chemistry, notably in the development of amyloid-β imaging probes and other targeted therapeutics[2]. However, the successful application of 4-bromobenzamidoxime hinges entirely on understanding its solvation thermodynamics. This guide provides an in-depth analysis of its solubility profile, the causality behind solvent selection, and field-proven protocols for handling this compound in advanced organic synthesis.

Physicochemical Foundations & Structural Causality

As an application scientist, it is crucial to recognize that the solubility of 4-bromobenzamidoxime is governed by a delicate thermodynamic competition between its two primary structural features:

-

The Amidoxime Group (-C(NH2)=NOH): This highly polar functional group acts as both a potent hydrogen bond donor and acceptor. In the solid state, it forms a robust crystal lattice driven by intermolecular hydrogen bonding. To achieve dissolution, the chosen solvent must provide sufficient solvation energy—typically via strong hydrogen bond acceptance—to disrupt this lattice.

-

The 4-Bromophenyl Ring: The incorporation of the para-bromine atom significantly alters the molecule's lipophilicity. The bromine atom increases the partition coefficient (logP) by approximately 0.8 units compared to unsubstituted benzamidoxime[3]. This halogen effect drastically reduces aqueous solubility while enhancing the molecule's compatibility with moderately polar and non-polar organic solvents like chloroform and tetrahydrofuran (THF)[4].

Consequently, the optimal solvents for 4-bromobenzamidoxime are polar aprotic solvents . These solvents possess high dipole moments to stabilize the polar amidoxime group but lack the hydrogen bond donating capacity that would otherwise cause the hydrophobic bromophenyl ring to aggregate and precipitate.

Quantitative Solubility Profile

The following table synthesizes the solubility characteristics of 4-bromobenzamidoxime across various solvent classes, grounded in its structural thermodynamics[4].

| Solvent | Polarity Index | Solvation Capacity | Estimated Solubility (at 25°C) | Mechanistic Rationale |

| DMSO | 7.2 | Excellent | >50 mg/mL | The highly polarized S=O bond acts as a superior H-bond acceptor, easily disrupting the amidoxime crystal lattice. |

| DMF | 6.4 | Excellent | >50 mg/mL | High dielectric constant; ideal for downstream coupling reactions as it solvates both the amidoxime and coupling reagents (DCC/HOBt). |

| Methanol | 5.1 | Good | 10 - 30 mg/mL | Protic nature allows for H-bonding, but the solvent's high cohesive energy limits the accommodation of the hydrophobic bromophenyl ring. |

| Chloroform | 4.1 | Moderate | 1 - 5 mg/mL | Excellent solvation of the bromophenyl ring via dispersion forces, but poor H-bond acceptance limits total dissolution capacity. |

| Toluene | 2.4 | Poor | <1 mg/mL | Non-polar; requires significant thermal energy (reflux conditions) to achieve the solubility necessary for one-pot cyclization reactions. |

| Water | 9.0 | Very Poor | <0.1 mg/mL | High cohesive energy density; the hydrophobic bulk of the brominated aromatic ring thermodynamically prevents dissolution. |

Mechanistic Workflow: Solvation and Reaction Pathway

The transition of 4-bromobenzamidoxime from a crystalline solid to a reactive monomer is the foundational step for synthesizing 1,2,4-oxadiazole derivatives. The diagram below illustrates the logical flow of this process.

Workflow of 4-Bromobenzamidoxime solvation and subsequent 1,2,4-oxadiazole synthesis.

Experimental Protocol: Standardized Solubility Determination

To generate reliable, reproducible solubility data for formulation or reaction optimization, kinetic dissolution methods are insufficient due to the risk of supersaturation. The following Isothermal Shake-Flask Method is a self-validating protocol designed to ensure true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of 4-bromobenzamidoxime (e.g., 100 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

-

Causality: Amber glass is utilized to prevent any potential UV-induced degradation of the oxime group during the extended equilibration period.

-

-

Isothermal Equilibration: Seal the vials securely and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

-

Causality: A 48-hour window ensures that the rate of dissolution perfectly matches the rate of precipitation, establishing a true thermodynamic baseline.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge and spin at 10,000 × g for 15 minutes at 25 °C. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE membranes are chemically inert to aggressive aprotic solvents like DMF and DMSO, ensuring no extractable polymers interfere with downstream quantification.

-

-

HPLC-UV Quantification: Dilute the filtered supernatant with the appropriate mobile phase to fall within the linear dynamic range of your instrument. Inject onto a C18 column and quantify using a UV detector set to the compound's

(typically 240-250 nm) against a pre-validated calibration curve. -

Self-Validation Check (Critical): Sample the supernatant at the 24-hour mark and the 48-hour mark. If the concentration variance between the two time points is strictly

, thermodynamic equilibrium is definitively confirmed.

Application in Synthesis: The DMF Advantage

In advanced synthetic applications—such as the generation of 3,5-diphenyl-1,2,4-oxadiazole cores for amyloid-β PET imaging probes—4-bromobenzamidoxime is routinely condensed with substituted carboxylic acids[2].

This transformation is highly sensitive to the solvation state of the amidoxime. N,N-Dimethylformamide (DMF) is the undisputed solvent of choice for this workflow. As established in field-proven protocols, dissolving 4-bromobenzamidoxime and a carboxylic acid (e.g., 4-nitrobenzoic acid) in DMF, followed by the introduction of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), creates an optimal environment for O-acylation[5].

DMF's high dielectric constant stabilizes the polar transition states during the initial esterification, while its high boiling point allows the same reaction vessel to be subsequently heated to 100 °C to drive the final cyclodehydration step, yielding the 1,2,4-oxadiazole in a highly efficient one-pot procedure[5].

References

-

Cui, M., et al. "Amyloid-β probes: Review of structure–activity and brain-kinetics relationships". Beilstein Journal of Organic Chemistry. [Link]

-

Maya Y., Ono M., Watanabe H., Haratake M., Saji H., Nakayama M. "Synthesis and evaluation of 1,2,4-oxadiazole derivatives". National Institute of Public Health (Japan).[Link]

Sources

- 1. 4-Bromobenzamidoxime | 19227-14-6 [sigmaaldrich.com]

- 2. BJOC - Amyloid-β probes: Review of structure–activity and brain-kinetics relationships [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole | 1565404-26-3 | Benchchem [benchchem.com]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

An In-depth Technical Guide to the Acidity Constants of 4-Bromobenzamidoxime for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in the Physicochemical Profile of 4-Bromobenzamidoxime

4-Bromobenzamidoxime is an organic compound of increasing interest within medicinal chemistry and materials science. As with any ionizable molecule destined for biological application, its acid dissociation constant, or pKa, is a cornerstone of its physicochemical identity. The pKa value dictates the extent of ionization at a given pH, which in turn governs fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding. For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and for designing effective formulation strategies.

Theoretical Framework: Understanding the Acidity of Amidoximes

The amidoxime functional group (-C(NH₂)=NOH) is amphoteric, meaning it can act as both an acid and a base. This dual nature gives rise to at least two distinct pKa values, corresponding to the protonation of the amino group and the deprotonation of the oxime hydroxyl group.

-

pKa1 (Protonation of the Amino Group): In acidic conditions, the lone pair of electrons on the amino nitrogen can accept a proton, forming a positively charged species. The pKa for this equilibrium is typically in the acidic range.

-

pKa2 (Deprotonation of the Oxime Group): In basic conditions, the hydroxyl proton of the oxime group can be abstracted, resulting in a negatively charged species. This pKa value is generally in the neutral to basic range.

Microscopic vs. Macroscopic pKa Values

For a molecule with multiple ionizable sites like 4-Bromobenzamidoxime, it is crucial to distinguish between microscopic and macroscopic pKa values.

-

Macroscopic pKa values are the experimentally observed constants that describe the overall change in the charge of the molecule. They represent the equilibrium between populations of species with different total charges.

-

Microscopic pKa values refer to the acid dissociation constant of a specific functional group within the molecule.

These concepts are vital for a precise understanding of the distribution of different ionic species at a given pH.

The Influence of the 4-Bromo Substituent on Acidity

The presence of a bromine atom at the para-position of the benzene ring is expected to significantly influence the pKa values of the parent benzamidoxime molecule. This influence is primarily due to the electron-withdrawing inductive effect of the halogen.

-

Inductive Effect: Bromine is an electronegative atom that pulls electron density away from the aromatic ring through the sigma bond network. This electron withdrawal stabilizes the conjugate base formed after deprotonation of the oxime group, making it a stronger acid (lower pKa2). Conversely, the electron-withdrawing nature of the bromo-substituent will decrease the basicity of the amino group, making its conjugate acid a stronger acid (lower pKa1).

This effect is well-documented in substituted benzoic acids, where electron-withdrawing groups increase acidity by stabilizing the carboxylate anion.[1]

While experimental data for 4-Bromobenzamidoxime is scarce, computational studies on substituted benzaldoximes support this trend, showing that electron-withdrawing groups decrease the pKa values.[2] Based on these principles, we can predict that the pKa values for 4-Bromobenzamidoxime will be lower than those of unsubstituted benzamidoxime.

Synthesis of 4-Bromobenzamidoxime

For researchers who need to synthesize 4-Bromobenzamidoxime for experimental studies, a common and effective method involves the reaction of 4-bromobenzonitrile with hydroxylamine.

Experimental Protocol: Synthesis from 4-Bromobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium carbonate or sodium hydroxide, to the flask. The base is necessary to neutralize the HCl and generate free hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 4-Bromobenzamidoxime.

Experimental Determination of pKa Values

The following sections provide detailed protocols for two robust and widely used methods for pKa determination: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[3][4][5][6]

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh a sample of 4-Bromobenzamidoxime and dissolve it in a suitable solvent. Given its likely low aqueous solubility, a co-solvent system (e.g., a mixture of water and a miscible organic solvent like methanol or DMSO) may be necessary.[7][8] The final concentration of the analyte should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration for pKa1 (Basicity): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Titration for pKa2 (Acidity): In a separate experiment, or by back-titration, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Again, record the pH and the volume of titrant added after each incremental addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is the pH at the half-equivalence point. For more accurate determination of the equivalence point, first and second derivative plots (ΔpH/ΔV vs. V and Δ²pH/ΔV² vs. V) can be constructed.

-

Co-solvent System: The use of a co-solvent is a pragmatic choice to ensure the complete dissolution of a sparingly soluble compound, which is essential for accurate titration. However, it's important to note that the pKa value determined in a co-solvent system (apparent pKa) will differ from the aqueous pKa. Extrapolation to 0% organic solvent by performing titrations in several solvent compositions can be used to estimate the aqueous pKa.[8]

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon before and during the titration is crucial to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the determination of the acidic pKa.[4]

-

Constant Ionic Strength: Maintaining a constant ionic strength, for example by adding a background electrolyte like KCl, minimizes changes in activity coefficients during the titration, leading to more accurate and reproducible results.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, as the UV-Vis absorbance spectrum will change with pH.[9][10][11] It is also highly sensitive, requiring much less sample than potentiometric titration.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa. It is crucial to maintain a constant ionic strength across all buffer solutions.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Bromobenzamidoxime in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation for Measurement: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the aqueous pKa.

-

Spectral Acquisition: Record the UV-Vis spectrum of the sample in each buffer solution over a relevant wavelength range. Also, record the spectra of the compound in a strongly acidic (e.g., 0.1 M HCl) and a strongly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

The trustworthiness of the spectrophotometric method is enhanced by analyzing the data at multiple wavelengths. The calculated pKa value should be independent of the wavelength chosen for analysis. Additionally, the presence of a clean isosbestic point—a wavelength at which the absorbance does not change as the pH is varied—is a strong indicator that the equilibrium involves only two species (the protonated and deprotonated forms).

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation and Expected Values

The following table summarizes the known pKa values for the parent compound, benzamidoxime, and provides an estimated range for 4-Bromobenzamidoxime based on the expected electronic effects of the bromo-substituent.

| Compound | pKa1 (Amino Protonation) | pKa2 (Oxime Deprotonation) | Method |

| Benzamidoxime | ~4.4 - 4.9 | ~11.2 - 11.6 | Spectrophotometry / Potentiometry |

| 4-Bromobenzamidoxime | < 4.4 (Estimated) | < 11.2 (Estimated) | To be determined |

The estimations are based on the electron-withdrawing nature of the bromine atom, which is expected to lower both pKa values relative to the unsubstituted parent compound.

Acid-Base Equilibria of 4-Bromobenzamidoxime

The ionization states of 4-Bromobenzamidoxime across a pH range can be visualized as follows:

Caption: Acid-base equilibria of 4-Bromobenzamidoxime.

Conclusion

The pKa values of 4-Bromobenzamidoxime are critical parameters that profoundly influence its behavior in chemical and biological systems. This guide has provided the theoretical foundation for understanding the acidity of this molecule and detailed, practical protocols for its experimental determination. By employing the methodologies of potentiometric titration and UV-Vis spectrophotometry, researchers can obtain reliable and accurate pKa values. This essential data will empower scientists in drug discovery and materials science to make informed decisions in their research and development endeavors, ultimately unlocking the full potential of 4-Bromobenzamidoxime.

References

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

-

Al-Hyali, E. A. S. (2025, August 5). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Akhtar, T., et al. (n.d.). 4-Bromothiobenzamide. PMC. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

-

a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. (2010, October 11). TSI Journals. [Link]

-

Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF. (n.d.). ResearchGate. [Link]

-

Spectrophotometric determination of pKa of Montelukast sodium. (n.d.). metfop. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Theoretical calculation of the pKa values of some drugs in aqueous solution. (2011, June 3). ResearchGate. [Link]

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Royal Society of Chemistry. [Link]

-

Predicting pKa Values via Isodesmic Reactions | PDF | Acid Dissociation Constant. (2011, May 6). Scribd. [Link]

-

Cas 623-00-7,4-Bromobenzonitrile. (n.d.). LookChem. [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020, July 9). YouTube. [Link]

-

a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. (2011, October 28). TSI Journals. [Link]

-

a) Potentiometric titration curve of a Ir(III) and pyrazine-2-amidoxime... (n.d.). ResearchGate. [Link]

-

20.4: Substituent Effects on Acidity. (2023, September 20). Chemistry LibreTexts. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). University of Tartu. [Link]

-

Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. [Link]

-

Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

Sources

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. metfop.edu.in [metfop.edu.in]

Chemical Stability Profile of 4-Bromobenzamidoxime in Solution: Mechanistic Insights & Analytical Protocols

Executive Summary

4-Bromobenzamidoxime (CAS: 19227-14-6) serves as a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and as a prodrug moiety in medicinal chemistry. Its stability in solution is governed by the lability of the amidoxime (

This guide details the degradation pathways—specifically hydrolysis to 4-bromobenzamide and 4-bromobenzoic acid , and the Tiemann-type rearrangement to 4-bromophenylurea —and provides validated protocols for monitoring these changes.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The stability of 4-Bromobenzamidoxime is dictated by the electron-withdrawing nature of the bromine substituent ($ \sigma_p \approx +0.23 $), which increases the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted benzamidoxime.

| Property | Value | Stability Implication |

| Structure | 4-Br-Ph-C(=NOH)NH₂ | Amidoxime group is the primary degradation site.[1] |

| pKa (Calculated) | ~5.8 (Oxime OH) | Deprotonation at pH > 6 increases susceptibility to oxidation and rearrangement. |

| LogP | ~2.1 | Moderate lipophilicity; stable in organic stock solutions (DMSO/MeOH) but sensitive in aqueous buffers. |

| UV Max | ~240-270 nm | Allows sensitive detection via HPLC-UV/DAD. |

Mechanistic Degradation Pathways

The degradation of 4-Bromobenzamidoxime in solution follows three primary vectors: Hydrolysis, Rearrangement, and Oxidation.

Hydrolytic Degradation (pH-Dependent)

-

Acidic Conditions (pH < 4): The reaction is driven by protonation of the oxime nitrogen or the amino group, facilitating water attack. The initial product is 4-bromobenzamide , which slowly hydrolyzes further to 4-bromobenzoic acid .

-

Basic Conditions (pH > 9): Base-catalyzed hydrolysis competes with the Tiemann rearrangement. Hydroxide attack leads to the elimination of hydroxylamine ($ \text{NH}_2\text{OH} $) and formation of the carboxylate.

Thermal Degradation (Tiemann Rearrangement)

Upon heating, particularly in non-neutral pH or in the presence of activating agents, the compound undergoes a rearrangement analogous to the Tiemann reaction. The migration of the electron-deficient aryl group to the nitrogen atom yields a carbodiimide intermediate, which hydrates to form 4-bromophenylurea .

Oxidative Degradation

Amidoximes are reductive; they can be oxidized to 4-bromobenzonitrile or nitro-derivatives in the presence of peroxides or transition metals.

Visualization of Pathways

The following diagram maps the kinetic relationship between the parent compound and its degradants.

Figure 1: Mechanistic degradation map of 4-Bromobenzamidoxime showing hydrolytic, thermal, and oxidative pathways.[2]

Experimental Protocols for Stability Assessment

Self-Validating Stress Testing Workflow

To ensure data integrity, every stability experiment must include a Mass Balance Check . The sum of the molar response of the parent and all degradants must equal the initial concentration (within ±5%).

Reagents & Preparation

-

Stock Solution: 1 mg/mL 4-Bromobenzamidoxime in Methanol (HPLC Grade).

-

Diluent: 50:50 Methanol:Water (v/v).

Protocol A: pH-Rate Profile (Hydrolysis)

-

Preparation: Aliquot Stock Solution into three amber vials.

-

Incubation: Store at 40°C for 24 hours.

-

Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis to freeze the reaction equilibrium.

-

Analysis: Inject 10 µL into HPLC.

Protocol B: Oxidative Stress [3][2]

-

Preparation: Mix Stock Solution with 3% $ \text{H}_2\text{O}_2 $ (1:1 ratio).

-

Incubation: Ambient temperature for 4 hours.

-

Validation: Monitor for the appearance of the nitrile peak (distinct UV spectrum) and potential N-oxide species.

Analytical Method (HPLC-UV)

This generic method is optimized to separate the polar amidoxime from its less polar degradants (nitrile, amide).

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (primary), 210 nm (secondary for urea detection) |

| Temperature | 30°C |

Retention Order Prediction:

-

4-Bromophenylurea (Most Polar/Early Eluting)

-

4-Bromobenzamidoxime (Parent)

-

4-Bromobenzamide

-

4-Bromobenzoic Acid

-

4-Bromobenzonitrile (Least Polar/Late Eluting)

Data Presentation & Interpretation

The following table summarizes expected outcomes for researchers validating their specific lots of 4-Bromobenzamidoxime.

| Stress Condition | Major Degradant | Mechanism | Critical Observation |

| Acid (0.1 N HCl) | 4-Bromobenzamide | Hydrolysis | Loss of hydroxylamine; rapid conversion at T > 40°C. |

| Base (0.1 N NaOH) | 4-Bromobenzoic Acid | Hydrolysis | Saponification is irreversible; check for ammonia odor. |

| Heat (60°C, Neutral) | 4-Bromophenylurea | Rearrangement | Occurs via Tiemann pathway; accelerated by metal ions. |

| Oxidation (H₂O₂) | 4-Bromobenzonitrile | Dehydration/Ox | Check for peak broadening (N-oxide formation). |

| Photolysis (UV) | Radical Species | Homolysis | Protect samples from light; degradation is often non-stoichiometric. |

References

-

Tiemann Rearrangement Mechanism

-

Adams, G. W., et al.[1] "Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase?" Journal of the Chemical Society, Perkin Transactions 2, 1999.

-

-

Hydrolysis of Benzamidoximes

-

Dignam, K. J., & Hegarty, A. F.[5] "Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes." Journal of the Chemical Society, Perkin Transactions 2, 1979.

-

-

Oxidative Instability

-

Clement, B., et al. "Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS." Egyptian Journal of Chemistry, 2020.[6]

-

-

HPLC Method Validation for Brominated Aromatics

-

Bhat, K., et al. "Validation of RP-HPLC method for the quantification of N-Bromosuccinimide and related impurities." Der Pharma Chemica, 2011.[7]

-

Sources

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

4-Bromobenzamidoxime safety data sheet (SDS) download

[https://bldpharm.com/...#TechnicalWhitepaper:4-Bromobenzamidoxime–SafetyDataSheet(SDS)IntegrationandSyntheticWorkflowsinDrugDevelopment##ExecutiveSummary4-Bromobenzamidoxime (CAS:69113-23-1), formallyknownas4-Bromo-N'-hydroxybenzimidamide, isahighlyversatileintermediatewidelyutilizedinmedicinalchemistryandmaterialsscience.Itsprimaryapplicationliesinthesynthesisof1, 2, 4-oxadiazoles, whichserveascriticalbioisosteresforamidesandesterstoimprovemetabolicstabilityindrugcandidates[4.1]. This whitepaper provides an in-depth analysis of the chemical's Safety Data Sheet (SDS) parameters, the causality behind its handling protocols, and a field-validated methodology for its application in heterocyclic synthesis.

Physicochemical Profiling & Hazard Identification

Before initiating any synthetic workflow, a rigorous review of the SDS is mandatory. 4-Bromobenzamidoxime presents specific acute toxicity and irritant hazards that dictate laboratory engineering controls[1][2].

Quantitative Chemical & Safety Data

| Parameter | Specification / Data |

| Chemical Name | 4-Bromo-N'-hydroxybenzimidamide |

| CAS Registry Number | 69113-23-1 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| GHS Classification | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Hazard Statements | H301 (Toxic if swallowed), H315, H319, H335 |

| UN Number & Class | UN 2811, Class 6.1 (Toxic Solid), Packing Group III |

Causality of Safety Parameters

The classification of 4-Bromobenzamidoxime as a Class 6.1 Toxic Solid (H301) is intrinsic to the amidoxime functional group and the brominated aromatic ring[1]. If ingested or inhaled as fine dust, the compound can interfere with biological nucleophiles. Furthermore, under extreme thermal stress or in the presence of strong acids, the compound can decompose to release highly toxic gases, including hydrogen bromide (HBr) and nitrogen oxides (NOx). Understanding this degradation pathway is critical; it is the exact reason why local exhaust ventilation (fume hoods) and strict temperature-controlled storage are non-negotiable[1][3].

Safety Protocols & Emergency Response (E-E-A-T)

To establish a self-validating safety environment, researchers must implement protocols that preemptively neutralize the hazards identified in the SDS[1].

-

Storage Causality: Store at ≤ room temperature in a tightly sealed container under an inert atmosphere (e.g., Argon). Why? Amidoximes are susceptible to slow hydrolysis back to the corresponding nitrile and hydroxylamine upon prolonged exposure to atmospheric moisture.

-

Chemical Incompatibilities: Avoid strong bases (pH >10). Why? Strong alkaline conditions can trigger premature deprotonation and unwanted side reactions, including the cleavage of intermediate structures during synthesis[4].

-

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a NIOSH-approved particulate respirator if handling bulk powders outside a containment system.

Caption: Sequential safety and handling workflow derived from the 4-Bromobenzamidoxime SDS.

Synthetic Utility: 1,2,4-Oxadiazole Bioisosteres

In drug development, the 1,2,4-oxadiazole ring is a privileged scaffold. It is frequently synthesized to replace ester or amide linkages, providing superior resistance to enzymatic hydrolysis while maintaining the necessary hydrogen-bond acceptor geometry[5][6].

The synthesis of 1,2,4-oxadiazoles from 4-Bromobenzamidoxime proceeds via a two-stage mechanism[6][7]:

-

O-Acylation: The nucleophilic hydroxyl oxygen of the amidoxime attacks an activated carbonyl (e.g., an acyl chloride or an anhydride), forming an O-acylamidoxime intermediate[6].

-

Intramolecular Cyclodehydration: Upon heating, the intermediate undergoes cyclization. The elimination of a water molecule drives the formation of the stable, aromatic 1,2,4-oxadiazole ring[6][8].

Caption: Mechanistic pathway for the synthesis of 1,2,4-oxadiazoles from 4-Bromobenzamidoxime.

Experimental Protocol: One-Pot Synthesis of 3-(4-Bromophenyl)-5-Substituted-1,2,4-Oxadiazoles

This self-validating protocol utilizes a continuous one-pot methodology, avoiding the isolation of the potentially unstable O-acylamidoxime intermediate. Triethylamine (Et₃N) is used to neutralize the HCl generated during acylation, preventing the degradation of the amidoxime[6][8].

Reagents & Equipment

-

4-Bromobenzamidoxime: 1.0 equivalent (eq)

-

Acyl Chloride (R-COCl): 1.1 eq

-

Triethylamine (Et₃N): 1.5 eq (Acts as an acid scavenger)

-

Solvent: Anhydrous Toluene (Allows for high-temperature reflux required for cyclodehydration)

-

Equipment: Round-bottom flask, Dean-Stark apparatus (optional but recommended for driving the equilibrium by removing H₂O), reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Preparation & Acylation:

-

Under an inert Argon atmosphere, dissolve 4-Bromobenzamidoxime (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of substrate) in a round-bottom flask.

-

Add Et₃N (1.5 eq) and cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exothermic acylation reaction and prevents side reactions.

-

Dropwise, add the acyl chloride (1.1 eq) over 15 minutes. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Validation Check: A white precipitate (Triethylamine hydrochloride) will form, visually confirming that the acylation is proceeding.

-

-

Cyclodehydration:

-

Attach a reflux condenser (and a Dean-Stark trap if available) to the flask.

-

Heat the reaction mixture to reflux (approx. 110°C) for 4 to 6 hours[6][8].

-

Causality: The thermal energy overcomes the activation barrier for intramolecular cyclization, while the expulsion of water (azeotropically removed by toluene) irreversibly drives the formation of the oxadiazole ring[6].

-

-

Workup & Purification:

-

Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

-

Analytical Validation:

-

¹H NMR: Confirm the disappearance of the broad -NH₂ and -OH signals (typically around 5.0–6.5 ppm and 9.5 ppm, respectively) from the starting amidoxime[4].

-

FT-IR: Verify the absence of the broad O-H stretch (>3000 cm⁻¹) and the appearance of characteristic C=N and C=C stretches (1400-1600 cm⁻¹)[4].

-

References

-

National Institutes of Health (PMC). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from:[Link]

-

Univerzita Karlova. Amidoximes as intermediates for the synthesis of potential drugs. Retrieved from:[Link]

Sources

- 1. 69113-23-1|4-Bromo-N'-hydroxybenzimidamide|BLD Pharm [bldpharm.com]

- 2. 613-92-3|N'-Hydroxybenzimidamide|BLD Pharm [bldpharm.com]

- 3. 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | 312750-72-4 | Benchchem [benchchem.com]

- 4. 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole | 1565404-26-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.cuni.cz [dspace.cuni.cz]

4-Bromobenzamidoxime: Chemical Identity, Synthesis Protocols, and Applications in Drug Discovery

Introduction & Chemical Identity

4-Bromobenzamidoxime is a highly versatile, bifunctional organic intermediate widely utilized in medicinal chemistry and advanced materials science[1]. Featuring both an aryl bromide for transition-metal-catalyzed cross-coupling and an amidoxime moiety for heterocycle construction, it serves as a critical building block for synthesizing 1,2,4-oxadiazoles, prodrugs, and diagnostic imaging probes[1][2].

The amidoxime functional group acts as an excellent bidentate nucleophile. The dual reactivity of the hydroxyl oxygen and the imine nitrogen allows for targeted cyclodehydration reactions, making it an indispensable precursor in modern drug development[1].

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Specification / Value |

| IUPAC Name | 4-bromo-N'-hydroxybenzenecarboximidamide[3] |

| Alternative IUPAC | (Z)-4-bromo-N'-hydroxybenzimidamide[4] |

| Common Synonyms | 4-bromobenzamide oxime; p-bromobenzamidoxime; N-hydroxy-4-bromobenzamidine[1][3][5] |

| CAS Registry Number | 19227-14-6[3] |

| Molecular Formula | C₇H₇BrN₂O[3] |

| Molecular Weight | 215.05 g/mol [3] |

| InChI Key | KCHIZOZPSSURRB-UHFFFAOYSA-N[3] |

Mechanistic Synthesis & Validation Protocol

The synthesis of 4-bromobenzamidoxime relies on the nucleophilic addition of hydroxylamine to the cyano group of 4-bromobenzonitrile[1][6].

Causality of Experimental Choices

-

Reagent Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt. A base (such as Na₂CO₃, NaOH, or triethylamine) is strictly required to neutralize the salt and liberate the nucleophilic free hydroxylamine in situ[7][8].

-

Solvent & Thermodynamics: The reaction is conducted in a polar protic solvent (e.g., ethanol or methanol) under reflux. The solvent ensures the dissolution of the hydrophobic 4-bromobenzonitrile, while the thermal energy (reflux) overcomes the activation barrier for the nucleophilic attack on the sp-hybridized nitrile carbon[7].

-

Self-Validating System: The conversion of the nitrile to the amidoxime significantly alters the polarity of the molecule. This allows the reaction to be easily tracked via Thin-Layer Chromatography (TLC), where the highly polar amidoxime product will exhibit a noticeably lower Retention Factor (

) compared to the starting material.

Step-by-Step Synthesis Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-bromobenzonitrile in absolute ethanol[6][7].

-

Activation: Add 1.5 equivalents of hydroxylamine hydrochloride, followed by 1.5 equivalents of sodium carbonate (Na₂CO₃) to the stirring solution. Note: Effervescence (CO₂ gas) will occur as the base neutralizes the hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor the reaction via TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is completely consumed.

-

Workup: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Partition the residue between water and ethyl acetate (EtOAc). The organic layer extracts the target amidoxime, leaving the inorganic salts in the aqueous phase.

-

Purification & Validation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. The crude solid can be recrystallized.

-

Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will display a characteristic 1:1 isotopic cluster at approximately m/z 214 and 216[1].

-

Caption: Synthesis pathway of 4-Bromobenzamidoxime from 4-bromobenzonitrile.

Applications in Drug Development

4-Bromobenzamidoxime is a privileged scaffold in medicinal chemistry, primarily utilized for its dual functional groups: the amidoxime (for heterocycle formation) and the aryl bromide (for cross-coupling)[1].

Construction of 1,2,4-Oxadiazole Bioisosteres

The 1,2,4-oxadiazole ring is a highly stable bioisostere for amides and esters. By replacing an amide/ester with a 1,2,4-oxadiazole, researchers can maintain the molecule's geometric shape and hydrogen-bonding capabilities while drastically improving its metabolic stability and resistance to enzymatic hydrolysis[1][9][10].

-

Mechanism: 4-Bromobenzamidoxime undergoes O-acylation when reacted with activated carboxylic acids (using coupling agents like DCC/HOBt) or acid chlorides[2][9]. The intermediate O-acylamidoxime is then subjected to thermal cyclodehydration (often in refluxing toluene or DMF) to form the 3-(4-bromophenyl)-1,2,4-oxadiazole core[2][9].

Synthesis of Amyloid-β Probes (Alzheimer's Disease)

Derivatives of 4-bromobenzamidoxime are critical in the development of diagnostic imaging agents. For instance, the condensation of 4-bromobenzamidoxime with p-nitrobenzoic acid (mediated by DCC/HOBt) yields a 3,5-diphenyl-1,2,4-oxadiazole core[2][11]. Subsequent functionalization and radioiodination produce [¹²⁵I]-labeled probes that exhibit high binding affinity to Amyloid-β aggregates in the brain, facilitating the early detection of Alzheimer's disease[11].

Palladium-Catalyzed Cross-Coupling for Prodrugs

The aryl bromide moiety allows 4-bromobenzamidoxime to participate in transition-metal-catalyzed cross-coupling reactions. However, the choice of coupling reaction is highly sensitive due to the reactive amidoxime group:

-